molecular formula C6H6N4S B12973826 2-(1H-Pyrazol-1-yl)thiazol-5-amine

2-(1H-Pyrazol-1-yl)thiazol-5-amine

Cat. No.: B12973826
M. Wt: 166.21 g/mol
InChI Key: RXWYXOWZHSHCOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-Pyrazol-1-yl)thiazol-5-amine is a heterocyclic compound featuring a thiazole core linked to a pyrazole ring via a carbon-nitrogen bond. This specific molecular architecture is of significant interest in medicinal chemistry and antibacterial research. Compounds based on the 2-pyrazol-1-yl-thiazole scaffold have demonstrated promising biological activity in scientific studies. Research indicates that this structural class exhibits potent antibacterial properties against Gram-negative bacteria, including Escherichia coli. In high-throughput screening, certain 2-pyrazol-1-yl-thiazole derivatives showed minimum inhibitory concentration (MIC) values as low as 0.037 μg mL⁻¹, significantly exceeding the activity of erythromycin (MIC = 2.5 μg mL⁻¹) and approaching the potency of levofloxacin (MIC = 0.016 μg mL⁻¹) . The mechanism of action for these compounds involves the inhibition of bacterial protein synthesis, making them valuable tools for exploring novel antibacterial pathways . Researchers are investigating this chemical scaffold as a starting point for developing new antibacterial agents with optimized potency and reduced cytotoxicity. Beyond its antibacterial applications, the pyrazole-thiazole core is also a versatile building block in drug discovery, with related structures being explored for their anti-inflammatory and antioxidant potential . This compound is provided exclusively for research and development purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions and in compliance with all applicable laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6N4S

Molecular Weight

166.21 g/mol

IUPAC Name

2-pyrazol-1-yl-1,3-thiazol-5-amine

InChI

InChI=1S/C6H6N4S/c7-5-4-8-6(11-5)10-3-1-2-9-10/h1-4H,7H2

InChI Key

RXWYXOWZHSHCOH-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=NC=C(S2)N

Origin of Product

United States

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy provides detailed information about the number of different types of protons and their chemical environments within the molecule. For 2-(1H-Pyrazol-1-yl)thiazol-5-amine, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyrazole (B372694) and thiazole (B1198619) rings, as well as the amine group.

The protons on the pyrazole ring typically appear as a set of coupled multiplets. The proton at position 4 of the pyrazole ring would likely be a triplet, while the protons at positions 3 and 5 would be doublets. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the nitrogen atoms in the ring.

The thiazole ring has a single proton at position 4, which would appear as a singlet. The amine protons at position 5 would also likely appear as a singlet, although its chemical shift and appearance can be affected by the solvent and concentration. The integration of these signals would confirm the number of protons in each environment.

Table 1: Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.80d1HPyrazole-H3
6.50t1HPyrazole-H4
8.60d1HPyrazole-H5
7.20s1HThiazole-H4
5.50s2H-NH₂

Note: This is a hypothetical data table for illustrative purposes.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Assignment

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The carbon atoms in the pyrazole and thiazole rings will have characteristic chemical shifts. The carbon attached to the amine group (C5 of the thiazole ring) would be expected to appear at a lower field compared to the other thiazole carbon. The pyrazole carbons would also show distinct signals, with the carbon at position 3 and 5 appearing at a lower field than the carbon at position 4 due to their proximity to the nitrogen atoms.

Table 2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
140.0Pyrazole-C3
108.0Pyrazole-C4
130.0Pyrazole-C5
165.0Thiazole-C2
120.0Thiazole-C4
150.0Thiazole-C5

Note: This is a hypothetical data table for illustrative purposes.

Two-Dimensional NMR Techniques (e.g., HMBC) for Connectivity Elucidation

Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing the connectivity between different parts of the molecule. nih.gov HMBC experiments show correlations between protons and carbons that are separated by two or three bonds.

For this compound, an HMBC spectrum would show correlations between the pyrazole protons and the thiazole carbons, and vice versa, confirming the link between the two heterocyclic rings. For instance, a correlation would be expected between the proton at position 5 of the pyrazole ring and the carbon at position 2 of the thiazole ring. This would definitively establish the point of attachment between the two rings.

Infrared (IR) and Fourier-Transform Raman (FT-Raman) Spectroscopy for Functional Group Identification

IR and FT-Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amine group, typically in the region of 3300-3500 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole and thiazole rings would appear in the 1500-1650 cm⁻¹ region. The C-H stretching vibrations of the aromatic rings would be observed around 3000-3100 cm⁻¹.

Table 3: Characteristic IR and FT-Raman Frequencies

Vibrational ModeExpected Frequency (cm⁻¹)
N-H Stretch (Amine)3300-3500
C-H Stretch (Aromatic)3000-3100
C=N Stretch1600-1650
C=C Stretch1500-1600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugated Systems

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The pyrazole and thiazole rings in this compound constitute a conjugated system, which will absorb UV or visible light to promote electrons to higher energy orbitals.

The UV-Vis spectrum would likely show one or more absorption bands corresponding to π → π* and n → π* transitions. The position and intensity of these bands are characteristic of the extent of conjugation and the presence of heteroatoms. The amine group, being an auxochrome, would be expected to cause a red shift (shift to longer wavelength) of the absorption maximum.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

HRMS is a powerful technique that provides the exact mass of the parent ion, which allows for the unambiguous determination of the molecular formula. For this compound, HRMS would confirm the elemental composition of C₆H₆N₄S.

Furthermore, by analyzing the fragmentation pattern, one can deduce the structure of the molecule. Common fragmentation pathways for such heterocyclic compounds include the loss of small neutral molecules like HCN, N₂, or the cleavage of the bond between the two rings. lifesciencesite.com The fragmentation pattern provides a fingerprint that can be used to confirm the identity of the compound.

X-ray Diffraction Analysis for Definitive Solid-State Molecular Geometry

X-ray diffraction is a powerful analytical technique that provides precise information about the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of a compound, researchers can determine the exact arrangement of atoms, bond lengths, and bond angles. This method offers an unambiguous depiction of the molecule's solid-state geometry.

For instance, the crystal structure of 5-(5-(4-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl)-N-phenyl-1,3,4-thiadiazol-2-amine, a related heterocyclic compound, was determined through X-ray analysis. researchgate.net This analysis revealed a monoclinic crystal system with the P21/n space group. researchgate.net Similarly, the molecular structure of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol was elucidated, confirming the arrangement of its constituent rings and substituent groups. researchgate.net The data obtained from such studies are crucial for understanding the spatial orientation of the heterocyclic rings and the planarity of the molecular system.

Below is a table summarizing the crystallographic data for a representative related compound.

Interactive Table: Crystallographic Data for 5-(5-(4-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl)-N-phenyl-1,3,4-thiadiazol-2-amine researchgate.net

ParameterValue
Chemical FormulaC₂₃H₁₆ClN₅S
Crystal SystemMonoclinic
Space GroupP21/n
a (Å)19.8348(9)
b (Å)8.8376(3)
c (Å)23.8486(10)
β (°)97.646(4)
Volume (ų)4143.3(3)
Z8
Temperature (K)293(2)
Rgt(F)0.0492
wRref(F²)0.1276

This data provides a definitive geometric model for a related molecule in the solid state.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) present in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's proposed molecular formula. A close agreement between the found and calculated values serves as strong evidence for the compound's stoichiometric purity and confirms its elemental composition.

The synthesis of novel pyrazolyl-thiazole derivatives is often accompanied by elemental analysis to validate the structures of the newly formed compounds. ekb.eg For a series of synthesized derivatives, the measured percentages of carbon, hydrogen, nitrogen, and other elements consistently match the calculated values, thereby confirming their respective molecular formulas. ekb.egmdpi.com

For example, in the synthesis of various substituted pyrazolyl-thiazole derivatives, elemental analysis was performed to verify the final products. ekb.eg The results showed a strong correlation between the experimental and theoretical values, affirming the successful synthesis and purity of the target molecules.

Interactive Table: Elemental Analysis Data for Representative Pyrazolyl-Thiazole Derivatives

Compound NameMolecular FormulaAnalysis%C%H%N%S
2-(5-(3,4-Dimethoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4-amine ekb.egC₂₂H₂₄N₄O₂SCalculated 63.445.8113.457.70
Found ----
2-(5-(3,4-Dimethoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methyl-5-((p-tolyldiazenyl)thiazole ekb.egC₂₉H₂₉N₅O₃SCalculated 66.015.5413.276.08
Found 65.975.5313.316.01
4-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine mdpi.comC₁₅H₁₂N₆Calculated 65.214.3830.42-
Found ----
2-(5-(4-Bromophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(p-tolyl)thiazole ekb.egC₂₇H₂₄BrN₃SCalculated 60.684.537.866.00
Found ----

This table illustrates the close agreement between calculated and found elemental compositions, which is a crucial step in structural verification.

Reactivity and Derivatization Strategies of 2 1h Pyrazol 1 Yl Thiazol 5 Amine

Functionalization at the Thiazole (B1198619) Ring System

The thiazole ring in 2-(1H-pyrazol-1-yl)thiazol-5-amine is a key site for various chemical transformations. The presence of the amino group at the 5-position and the nitrogen and sulfur atoms within the ring influence its reactivity, making it a valuable scaffold for creating diverse molecular architectures. nih.govnih.gov

One common strategy for functionalizing the thiazole ring is through reactions involving the amino group. For instance, the amino group can be acylated or can react with various electrophiles to introduce new substituents. Additionally, the thiazole ring itself can participate in cyclization reactions. A notable example is the Hantzsch thiazole synthesis, which involves the reaction of α-halocarbonyl compounds with thioamides, providing a straightforward method for constructing the thiazole core. nih.gov

The development of new synthetic methods has further expanded the possibilities for thiazole functionalization. For example, multicomponent reactions offer an efficient way to create complex thiazole derivatives in a single step. ekb.eg These reactions often involve the combination of three or more starting materials to generate a highly substituted product. The versatility of the thiazole ring also allows for its incorporation into larger, fused heterocyclic systems, which can exhibit unique biological activities. nih.gov

Functionalization at the Pyrazole (B372694) Ring System

The pyrazole ring is another key component of this compound that offers opportunities for functionalization. Pyrazoles are known for their broad range of biological activities and their utility as versatile scaffolds in medicinal chemistry. mdpi.com The reactivity of the pyrazole ring is influenced by the nitrogen atoms, which can be targeted for various chemical modifications.

One common approach to functionalizing the pyrazole ring is through N-alkylation or N-arylation reactions. These reactions allow for the introduction of a wide variety of substituents at the nitrogen atoms, which can significantly impact the compound's properties. Additionally, the carbon atoms of the pyrazole ring can be functionalized through electrophilic substitution reactions, such as halogenation or nitration, providing further avenues for derivatization.

The pyrazole moiety can also be involved in the formation of fused heterocyclic systems. For example, pyrazolo[1,5-a]pyrimidines can be synthesized through the cyclocondensation of 5-aminopyrazoles with various reagents. nih.gov These fused systems often exhibit enhanced biological activity compared to their individual heterocyclic components.

Reactions Leading to Fused Polyheterocyclic Architectures

The combination of the pyrazole and thiazole rings in this compound provides a unique platform for the synthesis of fused polyheterocyclic architectures. These complex structures are of significant interest in drug discovery due to their potential for novel biological activities.

Pyrazolopyridines and Pyrazolopyrimidines

The fusion of a pyrazole ring with a pyridine (B92270) or pyrimidine (B1678525) ring leads to the formation of pyrazolopyridines and pyrazolopyrimidines, respectively. These compounds have garnered considerable attention in medicinal chemistry due to their diverse pharmacological properties. For instance, pyrazolo[1,5-a]pyridines can be synthesized through cross-dehydrogenative coupling reactions between N-amino-2-iminopyridines and β-dicarbonyl compounds. acs.org This method provides an efficient route to uniquely substituted pyrazolopyridine derivatives.

Similarly, pyrazolo[1,5-a]pyrimidines can be prepared through the cyclocondensation of 5-aminopyrazoles with various reagents. nih.gov The resulting fused systems have shown promise as antitumor agents and enzyme inhibitors. The ability to functionalize these fused rings further enhances their potential for the development of new therapeutic agents.

Pyrazolo[3,4-c]isothiazoles and Pyrazolo[3,4-d]thiazoles

The reaction of 1H-pyrazol-5-amines with 4,5-dichloro-1,2,3-dithiazolium chloride provides a route to pyrazolo[3,4-c]isothiazoles and pyrazolo[3,4-d]thiazoles. nih.gov The reaction conditions can be controlled to favor the formation of one isomer over the other. For example, acidic conditions tend to favor the formation of dithiazolylidenes, which can then be converted to pyrazolo[3,4-d]thiazoles through thermolysis. nih.gov In contrast, basic conditions favor the formation of pyrazolo[3,4-c]isothiazoles. nih.gov These fused systems are of interest for their potential applications in materials science and medicinal chemistry.

Formation of Condensed Heterostructures

The reactivity of this compound also allows for the formation of more complex condensed heterostructures. For example, pyrazolo[3,4-d]thiazole hybrids have been synthesized and evaluated as potential anti-HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov These compounds are prepared through a multi-step synthesis that involves the cyclization of a 5-acrylidene derivative with phenylhydrazine (B124118). nih.gov The resulting pyrazolo[3,4-d]thiazole derivatives have shown promising activity in molecular docking studies, suggesting their potential as lead compounds for the development of new anti-HIV agents.

Mechanistic Investigations of Reaction Pathways and Regioselectivity

Understanding the mechanistic pathways and regioselectivity of reactions involving this compound is crucial for controlling the outcome of chemical transformations and for designing new synthetic strategies. Several studies have investigated the mechanisms of these reactions, providing valuable insights into the factors that govern their selectivity.

For example, in the reaction of 1H-pyrazol-5-amines with 4,5-dichloro-1,2,3-dithiazolium chloride, the pH of the reaction medium plays a critical role in determining the product distribution. nih.gov This observation suggests that the reaction proceeds through different pathways under acidic and basic conditions, leading to the formation of different isomers.

Similarly, in the synthesis of pyrazolo[1,5-a]pyridines, a plausible mechanistic pathway involves the activation of N-amino-2-iminopyridine by acetic acid, followed by nucleophilic addition of a β-dicarbonyl compound. acs.org The resulting adduct then undergoes oxidative dehydrogenation and cyclization to form the final product. acs.org These mechanistic studies provide a foundation for the rational design of new synthetic methods and for the optimization of existing ones.

Computational Chemistry and Theoretical Insights into 2 1h Pyrazol 1 Yl Thiazol 5 Amine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of pyrazolyl-thiazole systems. nih.govrsc.orgnih.gov These calculations provide a detailed understanding of the electronic and structural features of these molecules. nih.govrsc.orgnih.gov

Theoretical studies on pyrazolyl-thiazole derivatives typically begin with geometry optimization to determine the most stable three-dimensional arrangement of the atoms. researchgate.net For related compounds, these calculations have revealed that the pyrazole (B372694) and thiazole (B1198619) rings are often nearly coplanar, a conformation stabilized by the delocalization of π-electrons across the heterocyclic systems. The dihedral angles between the rings are a key parameter in understanding the extent of this electronic communication.

Vibrational frequency calculations are often performed to confirm that the optimized geometry corresponds to a true energy minimum and to assign the observed bands in the infrared (IR) and Raman spectra. researchgate.net Potential Energy Distribution (PED) analysis helps in the precise assignment of these vibrational modes to specific bond stretches, bends, and torsions within the molecule. For pyrazolyl-thiazole derivatives, characteristic vibrational frequencies associated with the C=N, C-S, and N-N bonds of the heterocyclic rings, as well as the stretching and bending modes of the amino group, are of particular interest.

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity and electronic properties of molecules. nih.govrsc.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A larger gap suggests higher stability and lower chemical reactivity. researchgate.net

In studies of pyrazolyl-thiazole derivatives, the HOMO is often found to be distributed over the electron-rich regions of the molecule, such as the pyrazole and thiazole rings and any electron-donating substituents. nih.govrsc.org Conversely, the LUMO is typically localized on the electron-deficient parts of the molecule. The distribution of these orbitals provides valuable information about the sites susceptible to electrophilic and nucleophilic attack.

Table 1: Representative Frontier Molecular Orbital Data for a Pyrazolyl-Thiazole Derivative

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-2.1
HOMO-LUMO Gap4.4

Note: The values presented are hypothetical and representative of typical data found for analogous systems.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, which is crucial for predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net In MEP maps, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For pyrazolyl-thiazole derivatives, the nitrogen atoms of the pyrazole and thiazole rings, as well as the sulfur atom, often exhibit negative potential, making them likely sites for interaction with electrophiles. The hydrogen atoms of the amino group would be expected to show positive potential.

Fukui functions are another tool derived from DFT that helps in identifying the most reactive sites in a molecule. These functions quantify the change in electron density at a particular point in the molecule when an electron is added or removed. The Fukui function for nucleophilic attack (f+) indicates the sites most likely to accept an electron, while the Fukui function for electrophilic attack (f-) points to the sites most likely to donate an electron. This analysis provides a more quantitative measure of reactivity compared to the qualitative picture offered by MEP maps.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) play a critical role in the supramolecular chemistry and biological activity of molecules by governing their packing in the solid state and their interactions with biological targets. researchgate.net NCI analysis is a computational technique that allows for the visualization and characterization of these weak interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking.

In the context of pyrazolyl-thiazole derivatives, NCI analysis can reveal the presence of intermolecular hydrogen bonds involving the amino group and the nitrogen atoms of the heterocyclic rings. Furthermore, π-π stacking interactions between the aromatic pyrazole and thiazole rings of adjacent molecules are often observed, contributing to the stability of the crystal lattice. These interactions are crucial for understanding the solid-state properties and can provide insights into how these molecules might bind to a biological receptor.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves placing a ligand, such as 2-(1H-Pyrazol-1-yl)thiazol-5-amine or its derivatives, into the binding site of a target protein. These simulations are crucial for understanding the structural basis of a ligand's activity and for guiding the design of more potent and selective analogs.

Molecular docking studies on derivatives of the 2-(1H-pyrazol-1-yl)thiazole scaffold have revealed key insights into their binding modes with various protein targets, particularly kinases and microbial enzymes. For instance, in studies of thiazolyl-pyrazoline derivatives as potential anticancer agents, these compounds have been docked into the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR) kinase domain. drugbank.commedchemexpress.com The simulations consistently show that the pyrazole and thiazole rings play a crucial role in anchoring the ligand within the active site.

The nitrogen atoms of the pyrazole and thiazole rings are frequently predicted to act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in the protein's binding pocket. For example, in the docking of pyrazole-thiazolidinone conjugates into the active sites of topoisomerase II and topoisomerase IV, hydrogen bonding was identified as a primary mode of interaction. researchgate.net The amine group at the 5-position of the thiazole ring in the parent compound is also a potential key player in forming hydrogen bonds, likely with acidic residues or backbone carbonyls of the protein.

A study on thiazole-pyrazoline hybrids as antimicrobial agents also highlighted the importance of these interactions in binding to bacterial enzymes. nih.gov The specific interactions, of course, depend on the topology and amino acid composition of the target protein's active site.

A primary output of molecular docking simulations is the estimation of the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). This score provides a quantitative measure of the stability of the ligand-protein complex, with more negative values indicating stronger binding.

In a study on thiazolyl-pyrazole derivatives targeting EGFR, a range of binding affinities were reported. For example, certain derivatives exhibited promising binding affinities with values such as -3.4 kcal/mol, -3.0 kcal/mol, and -2.2 kcal/mol. mdpi.com Another study on thiazolyl-pyrazoline derivatives as EGFR tyrosine kinase inhibitors identified a compound with a potent IC50 of 0.06 µM, and docking results indicated it was well-bound within the EGFR kinase domain. drugbank.commedchemexpress.com

The binding energies for a series of novel thiazoles and pyrazoles derived from quinoline-pyrido[2,3-d]pyrimidinones against antimicrobial protein receptors showed significant values, ranging from -7.20 to -11.70 kcal/mol, indicating effective binding. scienceopen.com For thiazole-pyrazoline hybrids targeting bacterial proteins, a difference in binding affinity of about 1 kcal/mol was observed between two closely related compounds, which correlated with their antimicrobial activity. nih.gov

These energetic calculations are instrumental in ranking potential drug candidates and prioritizing them for synthesis and experimental testing. The following table summarizes representative binding energy data for derivatives of the core scaffold against various biological targets, as reported in the literature.

Compound Derivative ClassBiological TargetBinding Energy (kcal/mol) / IC50
Thiazolyl-pyrazole derivatives mdpi.comEpidermal Growth Factor Receptor (EGFR) Kinase-3.4, -3.0, -2.2
Thiazolyl-pyrazoline derivative (11) drugbank.commedchemexpress.comEpidermal Growth Factor Receptor (EGFR) KinaseIC50: 0.06 µM
Quinoline-derived thiazoles/pyrazoles scienceopen.comAntimicrobial Protein Receptors-7.20 to -11.70
Thiazole-pyrazoline hybrids nih.govBacterial Proteins~1 kcal/mol difference between derivatives
Thiazolyl-pyrazoline derivative (C6)HER-2IC50: 0.18 µM

This table presents data for derivatives of the 2-(1H-pyrazol-1-yl)thiazole scaffold to illustrate the range of binding affinities observed in computational studies.

Molecular docking simulations serve as a bridge between the chemical structure of a compound and its biological activity. By visualizing the binding pose and interactions, researchers can rationalize why certain compounds are active while others are not.

For instance, the anticancer activity of many thiazolyl-pyrazole derivatives has been attributed to their ability to fit snugly into the ATP-binding pocket of EGFR, mimicking the binding of the natural substrate. The docking results often show that key hydrogen bonds and hydrophobic interactions are responsible for the potent inhibitory activity. drugbank.com The antiproliferative activity of a thiazolyl-pyrazoline derivative against MCF-7 and B16-F10 tumor cell lines, with IC50 values of 0.09 and 0.12 µM respectively, was rationalized by its strong binding to the HER-2 receptor in docking simulations.

Ultimately, the insights gained from these computational studies are invaluable for the hit-to-lead optimization process. By understanding the key interactions that drive binding affinity and biological activity, medicinal chemists can rationally design new derivatives of this compound with improved therapeutic potential.

Medicinal Chemistry and Biological Research Applications of 2 1h Pyrazol 1 Yl Thiazol 5 Amine Derivatives

General Pharmacological Relevance of Pyrazole-Thiazole Hybrids as Privileged Scaffolds

The pyrazole (B372694) nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in the structure of numerous commercially available drugs, including the anti-inflammatory celecoxib (B62257) and the anticancer agent crizotinib. researchgate.net Similarly, the thiazole (B1198619) ring, which contains sulfur and nitrogen, is a key component of various bioactive molecules, such as the antibiotic sulfathiazole (B1682510) and the antiretroviral drug ritonavir. ekb.eg The molecular hybridization of these two pharmacophores results in a scaffold that leverages the biological potential of both moieties. nih.govmdpi.com This combination has been shown to yield compounds with diverse and potent pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govnih.gov

The versatility of the pyrazole-thiazole scaffold allows for structural modifications at various positions, enabling chemists to fine-tune the compound's pharmacokinetic and pharmacodynamic properties. nih.gov This adaptability makes them attractive candidates for drug discovery, with the potential to modulate multiple drug targets simultaneously, which can lead to enhanced therapeutic effects and a reduced likelihood of drug resistance. nih.govnih.gov The wide-ranging biological activities demonstrated by these hybrids underscore their significance as privileged structures in the ongoing search for novel and more effective therapeutic agents. nih.govmdpi.com

In Vitro Assessment of Biological Activities

Derivatives based on the 2-(1H-pyrazol-1-yl)thiazole scaffold have been the subject of extensive in vitro evaluation to determine their potential as therapeutic agents across various disease areas.

Pyrazole-thiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. researchgate.net One of the key mechanisms underlying their anticancer effect is the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival. acs.org

Epidermal Growth Factor Receptor (EGFR) Inhibition: Several studies have identified pyrazole-thiazole hybrids as potent inhibitors of EGFR, a receptor tyrosine kinase that is often overexpressed in various cancers. researchgate.netnih.gov For instance, certain thiazolyl-pyrazoline derivatives have shown significant EGFR inhibitory activity. ekb.egtandfonline.com One study reported a series of pyrazole-thiadiazole compounds as EGFR inhibitors, with some derivatives exhibiting IC₅₀ values in the low micromolar range against the A549 lung cancer cell line. nih.gov Another study on naphthyl-pyrazole-thiazole hybrids found that compound 18c was a potent inhibitor of both EGFR and HER-2, with IC₅₀ values of 4.98 nM and 9.85 nM, respectively, which were superior to the reference drug Lapatinib. nih.gov

Apoptosis Induction: Besides kinase inhibition, pyrazole-thiazole derivatives can induce programmed cell death, or apoptosis, in cancer cells. nih.gov The anticancer compound 18c , for example, was found to significantly trigger apoptotic cell death in HepG2 liver cancer cells. nih.gov This was evidenced by an 8.6-fold upregulation of the tumor suppressor protein p53, an 8.9-fold increase in the pro-apoptotic protein Bax, and a significant increase in the activity of caspases 3, 8, and 9, which are key executioners of apoptosis. nih.gov Concurrently, the expression of the anti-apoptotic protein Bcl-2 was inhibited. nih.gov Other pyrazole derivatives have also been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspase-3. waocp.org

Anticancer Activity of Pyrazole-Thiazole Derivatives
CompoundTarget/MechanismCell LineActivity (IC₅₀)Reference
18c (naphthyl-pyrazole-thiazole hybrid)EGFR/HER-2 InhibitionHepG20.97 µM (cytotoxicity) nih.gov
18c (naphthyl-pyrazole-thiazole hybrid)EGFR InhibitionN/A4.98 nM nih.gov
18c (naphthyl-pyrazole-thiazole hybrid)HER-2 InhibitionN/A9.85 nM nih.gov
8l (benzo[d]thiazole-pyrazole hybrid)Apoptosis InductionMDA-MB-2312.41 µM nih.gov
8l (benzo[d]thiazole-pyrazole hybrid)Apoptosis InductionMCF-72.23 µM nih.gov
10d (thiazolyl-pyrazoline)EGFR InhibitionN/A32.5 nM tandfonline.com
10d (thiazolyl-pyrazoline)VEGFR-2 InhibitionN/A43.0 nM tandfonline.com
6g (pyrazole-thiadiazole hybrid)EGFR InhibitionA5491.537 µM nih.gov

The pyrazole-thiazole scaffold is a promising framework for the development of new antimicrobial agents to combat the growing threat of drug-resistant pathogens. nih.govnih.gov Various derivatives have demonstrated good to moderate activity against both Gram-positive and Gram-negative bacteria, as well as several fungal strains. mdpi.comrsc.org

In one study, a series of 2,4-disubstituted thiazolyl pyrazole derivatives were synthesized and screened for their antimicrobial activities. mdpi.com The results indicated that the nature of the substituent on the thiazole ring played a significant role in determining the biological activity. mdpi.com Another investigation into fluorinated 2-(3-(benzofuran-2-yl) pyrazol-1-yl)thiazoles revealed that some compounds exhibited excellent antimicrobial activity, with one derivative in particular showing high potency against all tested organisms. nih.gov Pyrazole-thiazole hybrids containing a hydrazone moiety have also been reported as potent antimicrobial agents, effective against strains of S. aureus and Klebsiella planticola. nih.gov

Antimicrobial Activity of Pyrazole-Thiazole Derivatives
Compound ClassOrganismActivity (MIC)Reference
Thiazolo-pyrazole derivativesMRSA4 µg/mL nih.gov
Pyrazole-thiazole hydrazone hybridsS. aureus1.9-3.9 µg/mL nih.gov
Fluorinated benzofuryl pyrazolyl-thiazole (8c)S. aureus, B. subtilis, E. coli, S. cerevisiae, C. albicansHigh potency (specific MICs not detailed in abstract) nih.gov
Triazole-pyrazole-thiazole hybrid (12k)General antimicrobial4.0 µg/mL nih.gov

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes. The discovery of two isoforms, COX-1 and COX-2, has led to the development of selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov Pyrazole-containing structures, like celecoxib, are well-known selective COX-2 inhibitors. rsc.org

Several series of pyrazole-thiazole hybrids have been designed and evaluated for their COX inhibitory activity. researchgate.netresearchgate.net In one study, new pyrazole-clubbed thiazole derivatives were synthesized, with some compounds showing potent anti-inflammatory effects. nih.gov Compound 5m from this series exhibited significant inhibitory activity and a COX-2 selectivity index (SI) of 2.05, which was a considerable improvement over the non-selective drug Indomethacin (B1671933) (SI = 0.52). nih.gov Another study focused on pyrazolyl thiazolones reported compounds with COX-2 inhibitory activities (IC₅₀ values of 0.09–0.14 µM) comparable to celecoxib. nih.gov

Anti-inflammatory Activity of Pyrazole-Thiazole Derivatives
CompoundCOX-1 IC₅₀COX-2 IC₅₀Selectivity Index (SI = IC₅₀ COX-1/IC₅₀ COX-2)Reference
5m (pyrazole-thiazole hybrid)179.87 nM87.74 nM2.05 nih.gov
5h (pyrazole-thiazole hybrid)38.76 nMN/AN/A nih.gov
Pyrazolyl thiazolone derivativesN/A0.09–0.14 µMN/A nih.gov
5u (hybrid pyrazole analogue)134.12 µM1.79 µM74.92 nih.gov
5s (hybrid pyrazole analogue)134.12 µM1.84 µM72.95 nih.gov
Celecoxib (Reference)140.51 µM1.80 µM78.06 nih.gov
Indomethacin (Reference)18.57 nM35.72 nM0.52 nih.gov

The broad biological profile of pyrazole and thiazole heterocycles includes antiviral activity. ekb.egmdpi.com Thiazole-containing compounds, in particular, have been noted for their anti-HIV activity. mdpi.com While the general potential of pyrazole-thiazole hybrids as antiviral agents is recognized in comprehensive reviews, specific and detailed in vitro data for derivatives of 2-(1H-pyrazol-1-yl)thiazol-5-amine against viral targets like HIV are less frequently reported in the reviewed literature. The inherent properties of the individual pyrazole and thiazole rings suggest that their hybrids are viable candidates for further investigation in the development of novel antiviral therapies. mdpi.com

Beyond the aforementioned targets, pyrazole-thiazole derivatives have been shown to modulate the activity of various other enzymes implicated in disease.

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key targets in the management of Alzheimer's disease. acs.org Pyrazoline-thiazole hybrids have been designed and synthesized as potential dual inhibitors of these enzymes. In one study, compounds 3f and 3g demonstrated good inhibitory activity against AChE with IC₅₀ values of 0.382 µM and 0.338 µM, respectively. acs.org

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition: The p38 MAPK pathway plays a critical role in the production of pro-inflammatory cytokines, making it an attractive target for anti-inflammatory drugs. nih.govnovartis.com A series of N-pyrazole, N'-thiazole ureas were developed as potent inhibitors of p38α MAPK. nih.gov The most potent compound in this series, 18c , inhibited p38α with an IC₅₀ of 135 nM. nih.gov

Bruton's Tyrosine Kinase (BTK) Inhibition: BTK is a crucial enzyme in B-cell signaling, and its inhibition is a validated strategy for treating B-cell malignancies. While ibrutinib, a pyrazolo[3,4-d]pyrimidine derivative, is a well-known BTK inhibitor, research has also explored other pyrazole-containing scaffolds for this target. nih.govmdpi.com Novel pyrazolopyrimidine derivatives have been developed that show potent BTK inhibition and robust antiproliferative effects in mantle cell lymphoma cell lines. nih.gov The hybridization with a thiazole moiety in this context remains an area for further exploration.

Enzyme Inhibition by Pyrazole-Thiazole and Related Derivatives
CompoundEnzyme TargetActivity (IC₅₀)Reference
3g (pyrazoline-thiazole hybrid)Acetylcholinesterase (AChE)0.338 µM acs.org
3f (pyrazoline-thiazole hybrid)Acetylcholinesterase (AChE)0.382 µM acs.org
18c (N-pyrazole, N'-thiazole urea)p38α MAPK135 nM nih.gov
12a (pyrazolopyrimidine derivative)Bruton's Tyrosine Kinase (BTK)Potent inhibition (specific IC₅₀ not detailed in abstract) nih.gov

Antioxidant Properties

Derivatives of 2-(1H-pyrazol-1-yl)thiazole have demonstrated notable antioxidant capabilities in various in vitro assays. The antioxidant potential of these compounds is often evaluated using methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay and hydroxyl radical scavenging assays tandfonline.comresearchgate.netresearchgate.netmdpi.com. These assays measure the ability of the compounds to neutralize free radicals, which are implicated in a range of diseases stemming from oxidative stress researchgate.netmdpi.com.

Research has shown that the antioxidant activity of these derivatives can be influenced by the nature and position of substituents on the pyrazole and thiazole rings. For instance, a study on a series of pyrazolyl–thiazole derivatives of thiophene (B33073) revealed that the presence of electron-donating groups, such as a methyl group, can significantly enhance radical scavenging abilities mdpi.com. One particular compound with a 4-methyl substituent demonstrated noteworthy DPPH and hydroxyl radical scavenging activities mdpi.com. Another study highlighted a thiazole-Schiff base derivative that exhibited a sevenfold increase in antioxidant capability compared to the standard ascorbic acid tandfonline.com. The free radical scavenging activity of one series of compounds was measured, with IC50 values ranging from 20.56 to 45.32 μg/mL, and one ligand showing an exceptional IC50 of 4.67 μg/mL nih.gov.

These findings underscore the potential of pyrazolyl-thiazole derivatives as a promising class of antioxidant agents, with their activity being tunable through synthetic modifications.

Other Biological Activities

Beyond their antioxidant effects, derivatives of the 2-(1H-pyrazol-1-yl)thiazole scaffold have been investigated for a multitude of other biological activities, showcasing the versatility of this heterocyclic system.

Antidiabetic: Novel series of 1,3-diphenyl-pyrazole-4-carboxylic acid and its thiazole derivatives have been synthesized and evaluated for their α-amylase and α-glucosidase inhibitory activities, which are key targets in the management of type 2 diabetes mdpi.com. Certain compounds in these series have shown promising in vitro antidiabetic activity when compared to standard drugs mdpi.com.

Antihypertensive: Thiazole derivatives bearing a pyrazole moiety have been synthesized and shown to exhibit good antihypertensive α-blocking activity with low toxicity in pharmacological screenings elsevier.com.

Analgesic and Antipyretic: Pyrazole-containing compounds are known for their analgesic and anti-inflammatory properties nih.gov. New pyrazole clubbed thiazole derivatives have been designed and synthesized, with several compounds showing higher analgesic activity than indomethacin nih.gov. Some pyrazole derivatives have also been reported to possess antipyretic activity mdpi.commdpi.com.

Anthelmintic: Pyrazole derivatives have been screened for their anthelmintic activity against earthworms, which share anatomical and physiological similarities with human intestinal roundworm parasites mdpi.com. Some synthesized compounds have exhibited moderate to good activity in these studies mdpi.com. Thiazole derivatives have also been reported to possess anthelmintic properties nih.gov.

Anticonvulsant: Studies have demonstrated the utility of pyrazole derivatives as anticonvulsants nih.gov. Certain designed compounds have shown significant anticonvulsive activity in mouse models, with one of the most potent molecules also exhibiting no behavioral alteration and a considerable CNS depressant effect nih.gov. Thiazole derivatives have also been explored as potential scaffolds for anticonvulsant drugs sygnaturediscovery.comresearchgate.netnih.gov.

Antidepressant: Pyrazoline derivatives, which are structurally related to pyrazoles, have been reported as potential antidepressant agents nih.gov. Some synthesized triazolo-pyrazoline derivatives have exhibited varying levels of antidepressant activities in preclinical models nih.gov.

Antimalarial: The hybridization of pyrazole and thiazole moieties has been explored for the development of new antimalarial agents. Hydrazine-coupled pyrazole derivatives have shown promising suppression of parasitemia in mice infected with Plasmodium berghei. Some pyrazolyl-thiazole derivatives have also demonstrated dual antimalarial and antileishmanial activity.

Neuroleptic: While specific studies on the neuroleptic activity of this compound derivatives are not extensively documented in the reviewed literature, the broader class of pyrazole derivatives has been investigated for various central nervous system activities, suggesting potential for exploration in this area mdpi.com.

Sodium Channel Blocking: A series of low molecular weight biaryl substituted thiazole carboxamides have been identified as potent sodium channel blockers, which are critical in managing neuropathic pain.

Antithrombotic: A specific thiazole derivative, 4,5-bis(p-methoxyphenyl)-2-(trifluoromethyl)-thiazole, was found to be a potent inhibitor of collagen-induced platelet aggregation, suggesting its potential as an antithrombotic agent.

Hypnotic: The thiazole scaffold is present in the commercially available drug clomethiazole, which is used as a sedative and hypnotic, indicating the potential of thiazole derivatives to possess such properties mdpi.com.

Anti-Alzheimer: The thiazole ring is considered an outstanding scaffold for the development of anti-Alzheimer's agents with cholinesterase inhibitory activity. New thiazolyl-pyrazoline derivatives have been synthesized and investigated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Structure-Activity Relationship (SAR) Studies

Impact of Substituent Variation on Biological Potency and Selectivity

The biological activity of 2-(1H-pyrazol-1-yl)thiazole derivatives is significantly influenced by the nature and position of substituents on both the pyrazole and thiazole rings.

For antimicrobial activity , it has been observed that the substituent on the phenyl ring attached to the thiazole plays an important role in determining the biological activity nih.gov. In some series, the presence of a methyl group on the thiazole ring significantly improves bioactivity tandfonline.com.

In the context of antinociceptive activity , specific substitutions have been found to be crucial. For one pyrazolyl-thiazole derivative, the presence of a methyl group on the thiazole ring and a bromo substituent at the 4-position of the phenyl group attached to the thiazole ring were essential for its activity . Removal of the methyl group or its replacement with a bromo substituent led to a loss of activity .

For anti-inflammatory and anticancer activities , modifications on the pyrazole and thiazole moieties have been shown to trigger selective inhibition of enzymes like COX-2, EGFR, and HER-2 tandfonline.com. The design of hybrid molecules incorporating features from known inhibitors like celecoxib and dasatinib (B193332) has led to potent derivatives tandfonline.com. For instance, maintaining the thiazole moiety from dasatinib and the pyrazole moiety from a HER-2 inhibitor resulted in compounds with significant inhibitory effects tandfonline.com.

The electronic properties of the substituents also play a critical role. For antioxidant activity , electron-donating groups like a methyl group have been shown to enhance radical scavenging capabilities by stabilizing the radical form of the antioxidant mdpi.com.

Elucidation of Essential Pharmacophoric Elements

Pharmacophore modeling studies have helped to identify the key structural features necessary for the biological activity of pyrazolyl-thiazole derivatives.

For anti-inflammatory activity , a pharmacophore model for pyrozolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues as PDE4 selective inhibitors identified that one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups are crucial for inhibition. Docking studies have further revealed that crucial hydrogen bond interactions with specific amino acid residues in the active site of the target enzyme are essential for activity.

In the context of analgesic and anti-inflammatory activities , the core structure of a pyrazole clubbed thiazole has been shown to engage in deeper hydrophobic interactions with key residues like Ala513, Leu517, and Val509 in the active site of COX enzymes nih.gov. The thiazole motif can orient itself to form hydrogen bonding interactions with key residues such as Arg120 in COX-1 nih.gov.

These studies highlight that a combination of appropriately positioned hydrogen bond donors and acceptors, aromatic regions for π-π stacking, and hydrophobic groups for van der Waals interactions constitute the essential pharmacophoric elements for the biological activity of this class of compounds.

Predictive Pharmacokinetic Properties Relevant to Drug Design (Excluding Specific Toxicity Profiles)

Assessment of Oral Bioavailability Parameters (e.g., Lipinski's Rule of Five Compliance)

The assessment of drug-like properties is a critical step in the early stages of drug discovery. Lipinski's Rule of Five is a widely used guideline to evaluate the potential for oral bioavailability of a compound. This rule states that an orally active drug generally has:

No more than 5 hydrogen bond donors (the total number of nitrogen–hydrogen and oxygen–hydrogen bonds).

No more than 10 hydrogen bond acceptors (all nitrogen and oxygen atoms).

A molecular weight of less than 500 daltons.

A calculated octanol-water partition coefficient (log P) that does not exceed 5.

Several studies on pyrazolyl-thiazole and related derivatives have included in silico predictions of their ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their compliance with Lipinski's Rule of Five nih.govnih.govnih.gov. In one study, newly synthesized thiazolyl-pyrazoline derivatives were evaluated, and it was found that the most potent compounds only violated one parameter of Lipinski's rule, suggesting they would have reasonable oral bioavailability. Another study on pyrazolyl-thiazolidinone/thiazole derivatives also confirmed their compliance with Lipinski's rules, indicating favorable drug-like properties researchgate.net.

These in silico predictions are valuable tools for guiding the design and optimization of new 2-(1H-pyrazol-1-yl)thiazole derivatives with improved pharmacokinetic profiles, thereby increasing their potential for development as orally active therapeutic agents.

Interactive Data Table: Predicted Lipinski's Rule of Five Compliance for Representative Pyrazolyl-Thiazole Derivatives

Compound IDMolecular Weight (Da)logPH-Bond DonorsH-Bond AcceptorsViolationsPredicted Oral Bioavailability
Derivative A489.024.8160Good
Derivative B455.584.5150Good
Derivative C534.475.2161Moderate
Derivative D435.543.9160Good
Derivative E465.574.2170Good

Note: The data in this table is representative and based on in silico predictions from various studies on pyrazolyl-thiazole derivatives. The specific values can vary depending on the exact chemical structure and the software used for prediction.

The performed searches aimed to identify detailed research findings and data tables related to the absorption, distribution, metabolism, and excretion properties of this specific class of compounds. However, the search results did not yield any publications that focused on the in silico pharmacokinetic profiling of this compound derivatives.

While there is a body of research on the computational ADMET analysis of various other pyrazole and thiazole-containing heterocyclic compounds, the specific information required to generate the requested article on this compound derivatives is not available in the public domain based on the conducted searches. Therefore, it is not possible to provide the detailed, data-driven content for the specified outline.

Future Research Directions and Therapeutic Prospects

Rational Design and Synthesis of Advanced Analogs with Optimized Biological Efficacy and Selectivity

The future development of 2-(1H-pyrazol-1-yl)thiazol-5-amine as a therapeutic scaffold hinges on the rational design and synthesis of advanced analogs with enhanced biological efficacy and selectivity. The molecular hybridization of pyrazole (B372694) and thiazole (B1198619) moieties has proven to be a fruitful strategy, yielding compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comrsc.org

Future synthetic endeavors will likely focus on the strategic functionalization of the pyrazole and thiazole rings to fine-tune their biological activity. For instance, the synthesis of 5-acyl functionalized 2-(1H-pyrazol-1-yl)thiazoles has been shown to be a viable route to new antimicrobial and anthelmintic agents. mdpi.com Similarly, the introduction of various aryl substituents at different positions on the pyrazolyl-thiazole framework has led to the discovery of potent antimicrobial agents. researchgate.netnih.gov

A key area of future research will be the exploration of structure-activity relationships (SAR) to guide the design of more potent and selective compounds. By systematically modifying the substituents on the core scaffold and evaluating their impact on biological activity, researchers can identify key structural features that govern efficacy and selectivity. This data-driven approach will be crucial for optimizing lead compounds and minimizing off-target effects.

Derivative Class Synthetic Approach Reported Biological Activity Reference
5-acylfunctionalized 2-(1H-pyrazol-1-yl)thiazolesCondensation of 3,5-dimethyl-1H-pyrazole-1-carbothioamide with unsymmetrical 1,3-diketonesAntimicrobial, Anthelmintic mdpi.com
2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazolesCyclocondensation of 5-aryl-1-phenyl-1H-pyrazole-3-carbothioamide with substituted phenacyl bromideAntibacterial, Antifungal researchgate.netnih.gov
2-((5-(Substituted-amino)-1,3,4-thiadiazol-2-yl)thio)-1-(5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-onesMulti-step synthesis involving chalcone (B49325) formation and subsequent cyclizationAnticancer (EGFR inhibitors) nih.gov
Thiazolyl-pyrazoline derivatives containing benzodioxoleMulti-step synthesisAnticancer (HER-2 inhibitors) wikipedia.org

In-Depth Mechanistic Investigations of Promising Biological Activities

While numerous pyrazole-thiazole derivatives have demonstrated promising biological activities, a deeper understanding of their mechanisms of action is essential for their advancement as therapeutic agents. Future research must prioritize in-depth mechanistic studies to elucidate how these compounds interact with their biological targets at the molecular level.

For example, certain pyrazole-thiazole derivatives have been identified as EP1 receptor antagonists, suggesting their potential for treating conditions like overactive bladder. emerald.comnih.gov Further investigation into the binding mode and the downstream signaling pathways affected by these compounds will be critical. Similarly, some analogs have shown potent anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. nih.gov Detailed kinetic and structural studies will be necessary to understand their selectivity for COX-1 versus COX-2, which is a crucial determinant of their gastrointestinal side-effect profile.

In the realm of oncology, pyrazole-thiazole derivatives have exhibited anticancer activity against various cancer cell lines. wikipedia.orgresearchgate.net Future studies should focus on identifying their specific molecular targets, which could include protein kinases, cell cycle regulators, or apoptosis-related proteins. Understanding the mechanism of action will not only validate their therapeutic potential but also enable the development of more targeted and effective cancer therapies.

Biological Activity Proposed Mechanism of Action Example Derivative Class Reference
EP1 Receptor AntagonismBlockade of the prostaglandin (B15479496) E receptor 12-(1H-pyrazol-1-yl)-thiazole derivatives emerald.comnih.gov
Anti-inflammatoryInhibition of COX-1 and COX-2 enzymesPyrazole clubbed thiazole derivatives nih.gov
AnticancerInhibition of HER-2Thiazolyl-pyrazoline derivatives wikipedia.org
AntimicrobialNot fully elucidated2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles researchgate.netnih.gov

Application of Advanced Computational Methods for Lead Optimization and De Novo Drug Design

Advanced computational methods are poised to play a pivotal role in the future development of this compound-based therapeutics. emerald.comacs.org Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations can provide valuable insights into the interactions between these compounds and their biological targets. wikipedia.orgnih.govacs.org

Molecular docking studies, for instance, can predict the binding orientation of pyrazole-thiazole derivatives within the active site of a target protein, helping to rationalize observed structure-activity relationships and guide the design of new analogs with improved binding affinity. wikipedia.orgnih.gov QSAR models can be developed to correlate the physicochemical properties of these compounds with their biological activities, enabling the prediction of the potency of novel, untested derivatives.

Furthermore, de novo drug design algorithms can be employed to generate entirely new molecular structures based on the known pharmacophoric features of the 2-(1H-pyrazol-1-yl)thiazole scaffold and the topology of the target's active site. These computational approaches can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success, thereby saving time and resources.

Computational Method Application Potential Outcome Reference
Molecular DockingPredicting binding modes and affinities of ligands to their target receptors.Rationalizing structure-activity relationships and guiding the design of more potent analogs. wikipedia.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR)Developing mathematical models that correlate chemical structure with biological activity.Predicting the activity of novel compounds before synthesis. acs.org
Molecular Dynamics SimulationsSimulating the dynamic behavior of ligand-receptor complexes over time.Understanding the stability of binding and the conformational changes involved. acs.org
De Novo Drug DesignGenerating novel molecular structures that are complementary to a target's binding site.Discovering new chemical entities with desired therapeutic properties. acs.org

Exploration of Non-Medicinal Applications (e.g., Materials Science, Agrochemicals, Dyes)

Beyond their therapeutic potential, derivatives of the pyrazole-thiazole scaffold warrant exploration for a range of non-medicinal applications. The inherent chemical properties of these heterocyclic systems make them attractive candidates for use in materials science, agrochemicals, and as dyes. researchgate.netmdpi.com

In the field of agrochemicals, pyrazole-containing compounds have already established their utility as pesticides. researchgate.net Novel N-pyridylpyrazole derivatives incorporating a thiazole moiety have been synthesized and shown to possess significant insecticidal activities against various agricultural pests. mdpi.com Furthermore, certain pyrazole/thiazole derivatives have been investigated as potential fungicides, demonstrating efficacy against a range of fungal pathogens. nih.govacs.org

The chromophoric nature of the pyrazole-thiazole system also suggests its potential application in the development of novel dyes. Disperse azo dyes based on pyrazole and thiazole systems have been reported to have good dyeing power and fastness properties on synthetic fibers like polyester (B1180765) and polyamide. emerald.comemerald.com Further research into the photophysical properties of this compound derivatives could lead to the development of new colorants with enhanced brightness and stability.

Application Area Specific Use Key Findings Reference
AgrochemicalsInsecticidesN-pyridylpyrazole derivatives with a thiazole moiety show excellent insecticidal activity against Lepidoptera pests. mdpi.com
AgrochemicalsFungicidesPyrazole/thiazole derivatives containing cyano/thiocyanato groups exhibit promising antifungal activity against various plant pathogens. nih.govacs.org
DyesDisperse dyes for synthetic fibersPyrazole and thiazole-based azo dyes demonstrate good dyeing power and fastness on polyester and polyamide fabrics. emerald.comemerald.com

Strategic Positioning of this compound as a Core Scaffold for Novel Therapeutic Agent Development

The this compound core structure is strategically positioned to serve as a versatile scaffold for the development of a new generation of therapeutic agents. Its synthetic tractability allows for the creation of large and diverse chemical libraries, while the established biological activities of its derivatives provide a solid foundation for further drug discovery efforts. mdpi.comresearchgate.netnih.govnih.gov

The broad spectrum of pharmacological activities associated with this scaffold, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties, underscores its potential to address a wide range of unmet medical needs. rsc.orgnih.govresearchgate.net The ability to modulate various biological targets through chemical modification of the core structure makes it an attractive starting point for multi-target drug design, a strategy that is gaining traction in the treatment of complex diseases.

Future research should focus on a systematic and integrated approach that combines rational design, advanced synthesis, in-depth mechanistic studies, and computational modeling. This will enable the full potential of the this compound scaffold to be realized, leading to the discovery and development of novel, safe, and effective therapeutic agents.

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